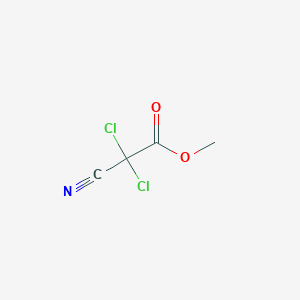

2,2-二氯-2-氰基乙酸甲酯

货号 B1367112

CAS 编号:

25761-68-6

分子量: 167.97 g/mol

InChI 键: HNNGARZGMDAFAF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

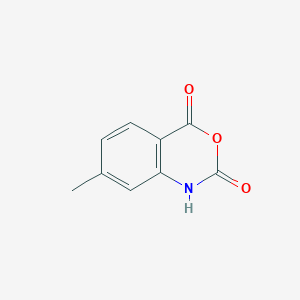

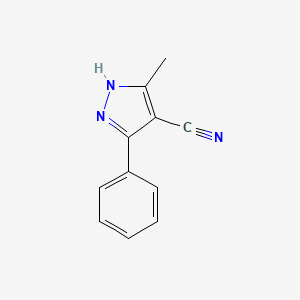

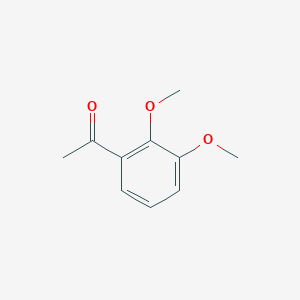

“Methyl 2,2-dichloro-2-cyanoacetate” is a chemical compound with the molecular formula C4H3Cl2NO2 . It is a liquid substance with a molecular weight of 167.98 .

Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dichloro-2-cyanoacetate” can be represented by the InChI code1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 . The compound has a molecular weight of 167.97 g/mol . Physical And Chemical Properties Analysis

“Methyl 2,2-dichloro-2-cyanoacetate” is a liquid with a boiling point of 67°C at 2mm Hg . It has a molecular weight of 167.98 . The compound has a topological polar surface area of 50.1 Ų .科学研究应用

Application 1: Synthesis of Pyran Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of novel pyran derivatives based on 8-hydroxyquinoline . These derivatives are known for their extensive applications in the field of analytical chemistry and separation techniques . Their complexes with transition metals also exhibit antibacterial and antifungal activity .

- Methods of Application or Experimental Procedures : The preparation of pyranoquinoline derivatives consists in reacting equimolar amounts of 8-hydroxyquinoline, 4-alkylbenzaldehyde, and methyl-2-cyanoacetate in pure ethanol in the presence of calcium bicarbonate under magnetic stirring during 24 hours .

- Results or Outcomes : The synthesized compounds were evaluated in vitro as antimicrobial agents against Gram-positive and Gram-negative bacterial strains . The preliminary screening results showed that all the tested compounds have a remarkable inhibitory effect on the growth of the majority of the tested bacterial strains compared to the standard antibiotic (penicillin G) .

Application 2: Synthesis of Cyanoacetamide Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate can be used in the synthesis of cyanoacetamide derivatives . These derivatives are known for their extensive applications in the field of medicinal chemistry due to their biological activities .

- Methods of Application or Experimental Procedures : The preparation of cyanoacetamide derivatives involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield the desired products .

- Results or Outcomes : The synthesized compounds are used in various fields of research, including medicinal chemistry .

Application 3: Proteomics Research

- Scientific Field : Proteomics

- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Application 4: Synthesis of Other Chemicals

- Scientific Field : Chemical Synthesis

- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of other chemicals . It’s a versatile reagent that can be used to produce a wide range of chemical compounds .

Application 5: Proteomics Research

安全和危害

属性

IUPAC Name |

methyl 2,2-dichloro-2-cyanoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNGARZGMDAFAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502078 |

Source

|

| Record name | Methyl dichloro(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dichloro-2-cyanoacetate | |

CAS RN |

25761-68-6 |

Source

|

| Record name | Methyl dichloro(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-[(4-Fluorophenyl)methyl]oxirane

61396-62-1

2',3'-Dimethoxyacetophenone

38480-94-3

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

67058-74-6

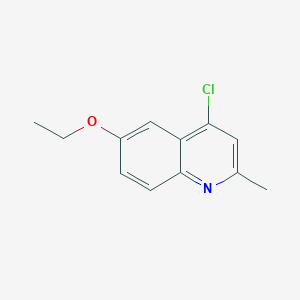

4-Chloro-6-ethoxy-2-methylquinoline

66735-22-6

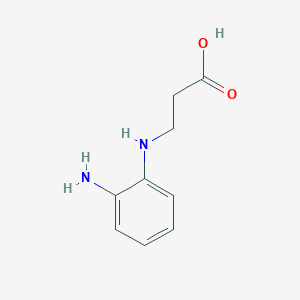

![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)

![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)